9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbazole core, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps, starting with the preparation of the carbazole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the carbazole ring. Subsequent functionalization of the carbazole core with a 2-hydroxy-3-morpholinopropyl group is achieved through nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of neurotransmitter release in neurological applications .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO): Similar in structure but differs in the presence of a sulfonic acid group.
Poly(glycidyl methacrylate): Shares the morpholinopropyl group but is used primarily in polymer chemistry.
Uniqueness
What sets 9-(2-hydroxy-3-morpholinopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one apart is its carbazole core, which provides enhanced stability and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and its potential therapeutic applications.
Properties
IUPAC Name |
9-(2-hydroxy-3-morpholin-4-ylpropyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-14-5-6-18-17(11-14)16-3-2-4-19(24)20(16)22(18)13-15(23)12-21-7-9-25-10-8-21/h5-6,11,15,23H,2-4,7-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVJOOARWPANAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4CCOCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.